molecular formula C15H19N3O3 B7150120 N-[[4-(hydroxymethyl)oxan-4-yl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide

N-[[4-(hydroxymethyl)oxan-4-yl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B7150120
M. Wt: 289.33 g/mol
InChI Key: AZGGXPVYIRKIKV-UHFFFAOYSA-N
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Description

N-[[4-(hydroxymethyl)oxan-4-yl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for research in various scientific fields.

Properties

IUPAC Name

N-[[4-(hydroxymethyl)oxan-4-yl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-11-15(4-7-21-8-5-15)10-16-14(20)12-9-17-18-6-2-1-3-13(12)18/h1-3,6,9,19H,4-5,7-8,10-11H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGGXPVYIRKIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=C3C=CC=CN3N=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(hydroxymethyl)oxan-4-yl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.

    Introduction of the oxan-4-yl group: This step involves the reaction of the pyrazolo[1,5-a]pyridine intermediate with an oxan-4-yl derivative, such as 4-(hydroxymethyl)oxane, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(hydroxymethyl)oxan-4-yl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to form an amine derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[4-(hydroxymethyl)oxan-4-yl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(hydroxymethyl)oxan-4-yl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(hydroxymethyl)oxan-4-yl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

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